Pyripyropene A - 147444-03-9

Pyripyropene A

Catalog Number: EVT-342209
CAS Number: 147444-03-9
Molecular Formula: C31H37NO10
Molecular Weight: 583.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyripyropene A is a microbial secondary metabolite first isolated from the fungus Aspergillus fumigatus FO-1289. [ [] ] It belongs to the class of meroterpenoids, characterized by a unique structure composed of pyridine, α-pyrone, and sesquiterpene moieties. [ [] ] Pyripyropene A plays a significant role in scientific research due to its potent and selective inhibitory activity against Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), an enzyme responsible for cholesterol esterification within cells. [ [] ]

Penicillium griseofulvum F1959 is a high-production strain of Pyripyropene A, producing significantly higher quantities than Aspergillus fumigatus. [ [] ]

Synthesis Analysis
  • Fermentation: Pyripyropene A is produced through fermentation of the fungi Aspergillus fumigatus and Penicillium griseofulvum. [ [] , [] ] Optimal production conditions for Penicillium griseofulvum F1959 have been established, enabling its efficient purification.
  • Total Synthesis: The first total synthesis of Pyripyropene A was achieved, involving a convergent and efficient strategy. [ [] ] This synthesis utilizes a biomimetic epoxy-olefin cyclization as a key step, providing access to the natural product and various analogs. [ [] , [] , [] ]
Molecular Structure Analysis
  • Sesquiterpene moiety: Contains four hydroxyl groups that can undergo various chemical modifications. [ [] , [] ]
Chemical Reactions Analysis
  • Acylation: Introduction of acyl groups at the hydroxyl groups. The 7-O-n-valeryl derivative displayed significantly improved ACAT inhibitory activity. [ [] ]
  • Methanesulfonylation: Introduction of a methanesulfonyl group at the 11-hydroxyl group led to increased in vitro and in vivo efficacy. [ [] ]
  • Cyclic Acetal Formation: Replacement of 1,11-acyl groups with 1,11-cyclic acetals, notably benzylidene acetal, significantly enhanced ACAT inhibitory activity. [ [] ]
  • Alkaline Hydrolysis: This reaction yields 1,7,11-trideacetylpyripyropene A, a key intermediate for further modifications. [ [] ]
Mechanism of Action

Pyripyropene A acts as a highly potent and selective inhibitor of ACAT2. [ [] ] It binds non-covalently to a unique motif within the fifth transmembrane domain of ACAT2, specifically interacting with amino acid residues Q492, V493, and S494. [ [] ] This interaction selectively inhibits the activity of ACAT2 without affecting ACAT1.

Applications
  • Inhibitor of ACAT2: Its potent and selective inhibition of ACAT2 makes it a valuable tool for studying the role of ACAT2 in cholesterol metabolism, lipoprotein formation, and intestinal cholesterol absorption. [ [] , [] , [] ]
  • Anti-atherosclerotic Research: Pyripyropene A has shown efficacy in attenuating hypercholesterolemia and atherosclerosis in murine models of hyperlipidemia. [ [] ] This application highlights its potential as a lead compound for developing novel anti-atherosclerotic agents.
  • Investigation of Lipid Metabolism: Studies using Pyripyropene A have shed light on the role of ACAT2 in various metabolic processes, including cholesterol absorption, yolk cholesterol trafficking in zebrafish embryogenesis, and lipoprotein excretion by human leukocytes. [ [] , [] , [] ]
  • Development of Novel Insecticides: Afidopyropen, a derivative of Pyripyropene A, shows potent insecticidal activity against aphids and whiteflies, highlighting its potential use as a novel agricultural pesticide. [ [] , [] ]
  • Reversal of Multidrug Resistance: 7-O-benzoylpyripyropene A, a semi-synthetic analog, demonstrated the ability to reverse multidrug resistance in tumor cells by interacting with P-glycoprotein. [ [] ]
Future Directions
  • Further investigation into Structure-Activity Relationships: Continued exploration of chemical modifications to Pyripyropene A, particularly on the pyridine-pyrone moiety, could lead to the discovery of analogs with improved potency and selectivity. [ [] , [] , [] ]
  • Development of ACAT2-Specific Drugs: The promising in vivo efficacy of Pyripyropene A and its derivatives warrants further research into their development as therapeutic agents for atherosclerosis, hypercholesterolemia, and other lipid metabolism disorders. [ [] , [] ]
  • Exploration of New Biological Activities: Research into the potential of Pyripyropene A and its analogs for other therapeutic applications, such as reversing multidrug resistance in cancer cells, could prove fruitful. [ [] ]

1,7,11-Trideacetylpyripyropene A

  • Compound Description: 1,7,11-Trideacetylpyripyropene A is a derivative of Pyripyropene A lacking the three acetyl groups at positions 1, 7, and 11. It serves as a crucial synthetic precursor for generating various Pyripyropene A analogs. [, , ]
  • Relevance: This compound highlights the importance of the acyl groups in Pyripyropene A for its biological activity. The removal of these groups significantly impacts its ability to inhibit ACAT, signifying their role in target binding and overall efficacy. [, , ]

7-O-Benzoylpyripyropene A (7-O-BzP)

  • Compound Description: This semi-synthetic Pyripyropene analog has a benzoyl group at position 7. Research shows 7-O-BzP effectively reverses multidrug resistance (MDR) in vincristine-resistant KB cells (VJ-300) and adriamycin-resistant P388 cells (P388/ADR) by inhibiting P-glycoprotein. []
  • Relevance: While structurally similar to Pyripyropene A, 7-O-BzP exhibits a distinct activity profile, highlighting the impact of even minor structural modifications on the biological activity of Pyripyropene analogs. The introduction of the benzoyl group alters its interaction with biological targets, leading to a shift from ACAT inhibition to MDR reversal. []

PRD017

  • Compound Description: PRD017 is a synthetic derivative of Pyripyropene A with modifications at the C-1, C-7, and C-11 positions. It displays a significantly higher selectivity towards SOAT2 and more potent inhibition than Pyripyropene A. In vivo studies with PRD017 demonstrate a significant reduction in plasma cholesterol levels and atherosclerotic lesion areas in apolipoprotein E knockout (Apoe -/-) mice. []
  • Relevance: PRD017 showcases the potential for developing more potent and selective ACAT inhibitors by modifying the Pyripyropene A scaffold. This compound underscores the importance of structure-activity relationship studies in optimizing lead compounds for therapeutic applications. []

PRD125

  • Compound Description: PRD125 represents a 1-,11-O-benzylidene type derivative of Pyripyropene A, exhibiting enhanced potency and selectivity for SOAT2 inhibition compared to the parent compound. In vivo, PRD125 effectively lowers total plasma cholesterol levels and reduces atherosclerotic lesions in both apolipoprotein E knockout (Apoe -/-) and low-density lipoprotein receptor knockout (Ldlr -/-) mice. []
  • Relevance: The development of PRD125 demonstrates the successful exploration of the Pyripyropene A scaffold for creating highly potent and selective SOAT2 inhibitors. Its success in preclinical models further validates the therapeutic potential of targeting SOAT2 for treating atherosclerosis and hypercholesterolemia, exceeding the efficacy observed with Pyripyropene A. []

7-O-n-Valeryl derivative of Pyripyropene A

  • Compound Description: This derivative of Pyripyropene A, with an n-valeryl group at the 7-hydroxyl position, shows a sevenfold increase in ACAT inhibitory activity compared to the parent compound. []
  • Relevance: This finding highlights the influence of modifications at the 7-hydroxyl position on the activity of Pyripyropene A. The enhanced potency of the 7-O-n-Valeryl derivative suggests that this position is critical for interaction with the ACAT enzyme. []

11-O-Methanesulfonyl derivative of Pyripyropene A

  • Compound Description: The 11-O-Methanesulfonyl derivative features a methanesulfonyl group at the 11-hydroxyl position. This modification results in improved in vitro ACAT inhibitory activity and enhanced in vivo efficacy in lowering cholesterol absorption in hamsters compared to Pyripyropene A. []
  • Relevance: Modifications at the 11-hydroxyl position, such as introducing a methanesulfonyl group, can significantly impact both the in vitro and in vivo activity of Pyripyropene A, underscoring the importance of this position in target binding and pharmacological behavior. []

Pyripyropene B, C, and D

  • Compound Description: These compounds are structurally similar to Pyripyropene A and were isolated from the same fungal strain, Aspergillus fumigatus FO-1289. The primary structural difference lies in the replacement of one of the three O-acetyl residues in the sesquiterpene moiety of Pyripyropene A with an O-propionyl residue in Pyripyropenes B, C, and D. [, ]
  • Relevance: The isolation of these compounds alongside Pyripyropene A suggests a common biosynthetic pathway and provides further insight into the structural diversity within this class of ACAT inhibitors. [, ]
  • Compound Description: Deacetyl-pyripyropene E is a biosynthetic precursor of Pyripyropene A, lacking an acetyl group compared to Pyripyropene E. Studies demonstrate that a specific acetyltransferase enzyme (AT-1) catalyzes the acetylation of deAc-PyE at the C-1 position, leading to the formation of Pyripyropene E. []
  • Relevance: This compound elucidates the biosynthetic pathway of Pyripyropene A, highlighting the step-by-step assembly of the molecule and the involvement of specific enzymes like AT-1 in tailoring its final structure. []
  • Compound Description: 11-deAc-PyO represents another key intermediate in the Pyripyropene A biosynthetic pathway, characterized by the absence of an acetyl group compared to Pyripyropene O. A distinct acetyltransferase enzyme (AT-2) catalyzes the acetylation of 11-deAc-PyO at the C-11 position, leading to the formation of Pyripyropene O. []
  • Relevance: 11-deAc-PyO, along with deAc-PyE, further unravels the biosynthetic route of Pyripyropene A. The involvement of specific acetyltransferases like AT-2 demonstrates the intricate enzymatic control over the acetylation pattern, which ultimately influences the biological activity of the final compound. []

Arisugacin A and B

  • Compound Description: Arisugacins A and B, isolated from Penicillium sp., are potent acetylcholinesterase (AchE) inhibitors. Their structures share similarities with Pyripyropene A, particularly the fused pyridyl alpha-pyrone moiety. [, ]
  • Relevance: While Arisugacins target AchE, their structural resemblance to Pyripyropene A suggests a potential for shared biosynthetic pathways or even overlapping biological activities, prompting further investigation into the relationship between these two classes of compounds. [, ]

Territrem B

  • Relevance: The structural resemblance between Territrem B and Pyripyropene A provides insights into the potential pharmacological properties and biosynthetic origins of these compounds. Studying their differences could unravel the specific structural elements responsible for their distinct biological activities. []

Properties

CAS Number

147444-03-9

Product Name

Pyripyropene A

IUPAC Name

[(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate

Molecular Formula

C31H37NO10

Molecular Weight

583.6 g/mol

InChI

InChI=1S/C31H37NO10/c1-16(33)38-15-30(5)22-13-24(40-18(3)35)31(6)27(29(22,4)10-9-23(30)39-17(2)34)26(36)25-21(42-31)12-20(41-28(25)37)19-8-7-11-32-14-19/h7-8,11-12,14,22-24,26-27,36H,9-10,13,15H2,1-6H3/t22-,23+,24+,26+,27-,29+,30+,31-/m1/s1

InChI Key

PMMQOFWSZRQWEV-RVTXXDJVSA-N

SMILES

CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C

Synonyms

FO-1289A;PPPA

Canonical SMILES

CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C

Isomeric SMILES

CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.